

A Technical Guide to the Solubility and Stability of Amlodipine Maleate

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Compound of Interest

Compound Name: Amlodipine maleate

Cat. No.: B124478

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This document provides an in-depth technical overview of the core physicochemical properties of **amlodipine maleate**, focusing on its solubility and stability characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Characteristics

Amlodipine's solubility is a critical factor influencing its dissolution and bioavailability. While data for the maleate salt is specific in some cases, much of the quantitative data is derived from studies on amlodipine free base or other salt forms, such as besylate. Amlodipine is classified as a weakly basic drug with a pKa of approximately 9.0.[1]

The aqueous solubility of amlodipine is highly dependent on pH. As a basic compound, its solubility increases significantly in acidic conditions. A saturated solution of (S)-**amlodipine maleate** in water has a pH of 4.9.[2] In the physiological pH range of 1.2 to 6.8, the lowest aqueous solubility of amlodipine at 37°C is approximately 1 mg/mL, which allows it to be classified as a "highly soluble" drug according to the World Health Organization (WHO) guidelines based on its dose-to-solubility ratio.[1] The solubility profile shows a dramatic increase to over 100 mg/mL at a pH below 3.8.[2]

Amlodipine exhibits varied solubility in common organic solvents. This data is crucial for developing analytical methods and understanding its behavior during manufacturing processes.

Table 1: Solubility of Amlodipine in Various Solvents

Solvent	Form	Solubility	Reference
Dimethylformamide (DMF)	Free Base	~20 mg/mL	[3]
Dimethyl Sulfoxide (DMSO)	Free Base	~12.5 mg/mL	
Ethanol	Free Base	~12.5 mg/mL	
Methanol	Besylate Salt	Freely Soluble	
Ethanol (95%)	Besylate Salt	Sparingly Soluble	
2-Propanol	Besylate Salt	Slightly Soluble	
Water	Besylate Salt	Slightly Soluble	

| Aqueous Buffer (PBS, pH 7.2) | Free Base | ~0.077 mg/mL (in 1:12 DMF:PBS) | |

Note: "Freely Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative terms as defined by pharmacopeias.

Stability Characteristics

Understanding the stability of **amlodipine maleate** is essential for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are used to identify potential degradation pathways and products.

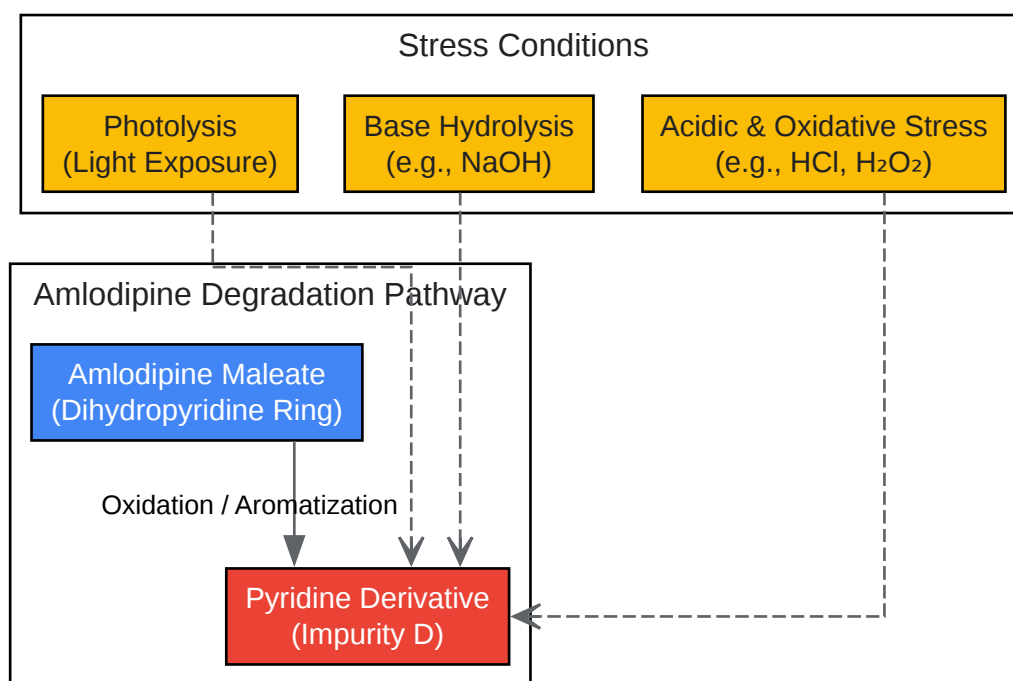
Amlodipine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. The primary degradation pathways are identified as basic hydrolysis and photolysis. The molecule is relatively stable under neutral, thermal, and humid conditions.

Table 2: Summary of Amlodipine Stability Under Forced Degradation Conditions

Stress Condition	Reagent/Condition	Observed Degradation	Key Degradation Products	Reference
Acid Hydrolysis	0.1 M HCl	Minor to significant degradation reported (1% to 60%).	Pyridine derivative (Impurity D)	
Base Hydrolysis	0.1 M NaOH	Significant degradation (up to 43%). Considered a main degradation pathway.	Pyridine derivative	
Oxidation	3-30% H ₂ O ₂	Minor to significant degradation reported (1% to 20%).	Pyridine derivative (Impurity D)	
Photolytic	UV and Visible Light	Significant degradation. Considered a main degradation pathway.	Pyridine derivative	

| Thermal | 80-105°C | Generally stable; minimal degradation observed in solid state. | No major impurities formed. | |

The most prominent degradation pathway for amlodipine involves the oxidation (aromatization) of its dihydropyridine ring to form a pyridine derivative, often referred to as Impurity D in pharmacopeial monographs. This transformation leads to a loss of pharmacological activity.



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Caption: Primary degradation pathway of amlodipine.

Experimental Protocols

The following sections describe generalized methodologies for assessing the solubility and stability of **amlodipine maleate**.

This protocol outlines the equilibrium solubility measurement, a standard method for determining the intrinsic solubility of a compound.

- **Preparation:** Prepare a series of buffered aqueous solutions at various pH levels (e.g., 1.2, 4.5, 6.8) and select relevant organic solvents.
- **Sample Addition:** Add an excess amount of **amlodipine maleate** powder to a known volume of each solvent in a sealed container (e.g., glass vial). This ensures that a saturated solution is achieved.
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to

allow the system to reach equilibrium.

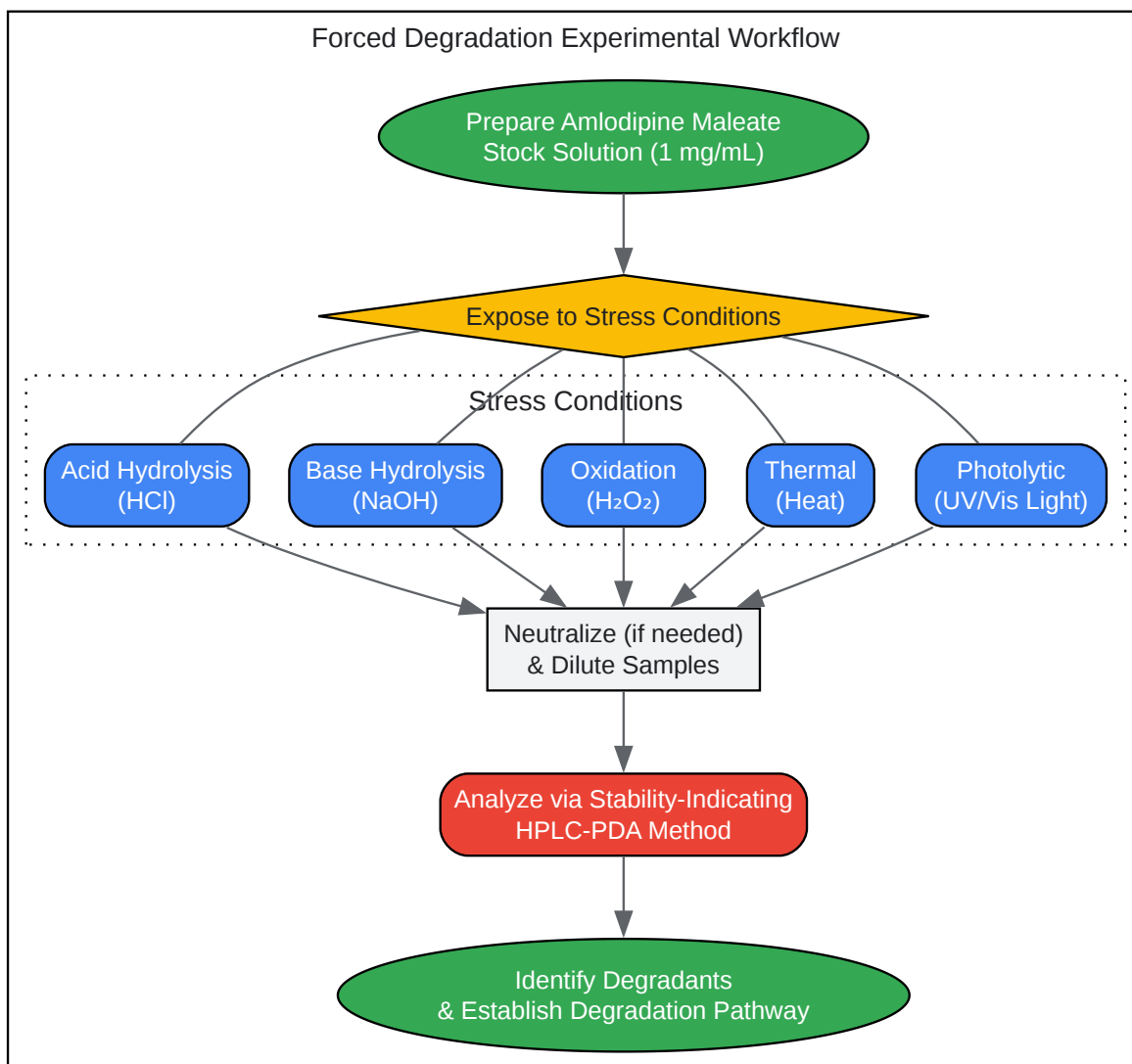
- **Sample Withdrawal and Filtration:** After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, fine-pore filter (e.g., 0.22 μm PTFE or PVDF) to remove undissolved solids.
- **Quantification:** Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of amlodipine using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

This protocol describes a typical workflow for stress testing to identify degradation products and pathways, crucial for developing a stability-indicating analytical method.

- **Stock Solution Preparation:** Prepare a stock solution of **amlodipine maleate** in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
- **Application of Stress Conditions:**
 - **Acid Hydrolysis:** Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M to 5 M HCl) and store at room temperature or elevated temperature (e.g., 80°C) for a specified duration (e.g., 6-48 hours).
 - **Base Hydrolysis:** Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M to 5 M NaOH) and store under similar conditions as the acid hydrolysis.
 - **Oxidative Degradation:** Mix the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and store for a defined period.
 - **Thermal Degradation:** Store the solid drug substance or a solution in an oven at a high temperature (e.g., 80-105°C) for several days.
 - **Photolytic Degradation:** Expose the solid drug substance or a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g.,

1.2 million lux-hours and 200 watt-hours/square meter).

- Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.
- HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products. A common setup includes:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol).
 - Detection: UV detection, typically at 237 nm or 360 nm.
- Peak Purity and Mass Balance: Assess the purity of the amlodipine peak in the stressed chromatograms using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the active substance corresponds to the increase in degradation products.



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Caption: Workflow for forced degradation studies.

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